5(6)-carboxyfluorescein
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Overview
Description
5(6)-Carboxyfluorescein is a fluorescent dye derived from fluorescein. It is widely used in various scientific fields due to its ability to emit bright green fluorescence when excited by light. This compound is particularly valuable in biological and chemical research for tracking and imaging purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5(6)-Carboxyfluorescein can be synthesized through the reaction of fluorescein with succinic anhydride. The reaction typically occurs in the presence of a base such as pyridine, which facilitates the formation of the carboxylic acid group at the 5 or 6 position of the fluorescein molecule.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 5(6)-Carboxyfluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the fluorescence properties of the compound.
Substitution: Substitution reactions can introduce different functional groups to the molecule, altering its chemical and physical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxyfluorescein derivatives with altered fluorescence, while substitution can produce a variety of functionalized fluorescein compounds.
Scientific Research Applications
5(6)-Carboxyfluorescein is extensively used in scientific research, including:
Chemistry: It serves as a fluorescent tracer in various chemical reactions and processes.
Biology: The compound is used for labeling and imaging cells, tissues, and biomolecules. It is particularly useful in fluorescence microscopy and flow cytometry.
Medicine: In medical research, this compound is employed in diagnostic assays and as a marker for studying cellular processes.
Industry: The dye is used in industrial applications such as quality control and environmental monitoring.
Mechanism of Action
The mechanism by which 5(6)-carboxyfluorescein exerts its effects is primarily based on its fluorescent properties. When exposed to light of a specific wavelength, the compound absorbs the energy and re-emits it as visible green light. This fluorescence is used to track and visualize various biological and chemical processes. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or nucleic acids in biological studies.
Comparison with Similar Compounds
Fluorescein: The parent compound of 5(6)-carboxyfluorescein, used for similar applications but lacks the carboxylic acid group.
Rhodamine: Another fluorescent dye with different spectral properties, often used in conjunction with fluorescein derivatives.
Cy3 and Cy5: Fluorescent dyes with distinct excitation and emission wavelengths, used for multiplexing in imaging applications.
Uniqueness: this compound is unique due to its carboxylic acid group, which enhances its solubility and allows for conjugation to various biomolecules. This makes it particularly useful for applications requiring stable and specific labeling.
Properties
IUPAC Name |
acetic acid;3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O5.C2H4O2/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;1-2(3)4/h1-10,21-22H;1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRVUBZYHZGASQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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